molecular formula C15H12BrN5O B2758652 6-bromo-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide CAS No. 1445587-41-6

6-bromo-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide

Cat. No. B2758652
CAS RN: 1445587-41-6
M. Wt: 358.199
InChI Key: MYMVKBHAIGUYRW-UHFFFAOYSA-N
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Description

The compound “6-bromo-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . These reactions are carefully controlled to ensure the correct formation of the triazole ring and the associated functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various analytical techniques. For instance, the melting point (M.p.) and the 1H NMR and 13C NMR spectra can provide valuable information about the compound’s structure and purity .

Mechanism of Action

While the exact mechanism of action of “6-bromo-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide” is not specified in the retrieved papers, it is known that triazole derivatives exhibit a wide range of biological activities. They are capable of binding in the biological system with a variety of enzymes and receptors .

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated in various studies. For instance, the cytotoxic activities of the synthesized compounds were evaluated against human cancer cell lines, and most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives include the design and development of more selective and potent anticancer molecules . The promising results obtained from the initial studies suggest that 1,2,4-triazole derivatives could serve as a structural optimization platform for the development of new drugs .

properties

IUPAC Name

6-bromo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O/c16-14-3-1-2-13(20-14)15(22)19-12-6-4-11(5-7-12)8-21-10-17-9-18-21/h1-7,9-10H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMVKBHAIGUYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide

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